(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-[benzyl(methyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-6,13-14H,7-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIKRTKYTZNTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach is the radical or nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of homogeneous and heterogeneous catalysts to control selectivity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed under mild conditions using appropriate reducing agents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. Reaction conditions often involve ambient temperatures and pressures to ensure efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclizine: An antihistamine with a similar cyclohexane structure but different functional groups.
Organochlorine Compounds: These compounds share some structural similarities but differ in their chemical properties and applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have a different core structure but are used in similar applications, such as drug development.
Uniqueness
(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both benzyl(methyl)amino and carboxylic acid groups.
Biological Activity
(1R,4R)-4-(Benzyl(methyl)amino)cyclohexanecarboxylic acid, also known as 4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.34 g/mol
- CAS Number : 318783
The biological activity of (1R,4R)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid is primarily attributed to its role as a modulator of specific biological pathways. Research indicates that it may interact with various targets including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Cyclin-dependent Kinase Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .
- Protein Degradation Pathways : Recent studies suggest that derivatives of this compound can be designed to target specific proteins for degradation, a strategy known as PROTAC (Proteolysis Targeting Chimera). This approach has implications for treating diseases like cancer by selectively removing harmful proteins .
Biological Activity Studies
A variety of studies have explored the biological effects of (1R,4R)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid:
In Vitro Studies
- Cell Proliferation Assays : In vitro assays have demonstrated that the compound can inhibit the proliferation of specific cancer cell lines. For instance, one study reported a significant reduction in the growth of breast cancer cells when treated with this compound at concentrations ranging from 10 to 100 µM .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in treated cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of (1R,4R)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid:
- Tumor Growth Reduction : In murine models of breast cancer, administration of the compound led to a statistically significant decrease in tumor size compared to control groups .
- Safety Profile : Toxicity studies indicated a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Data Tables
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid?
- Methodological Answer : The synthesis typically involves three stages:
Amino Group Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group during intermediate synthesis (e.g., trans-4-aminocyclohexanecarboxylic acid derivatives) to prevent unwanted side reactions .
Coupling Reactions : Employ coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dry dimethylformamide (DMF) to introduce the benzyl(methyl)amino group. Diisopropylethylamine (DIPEA) is often used as a base to facilitate the reaction .
Ester Hydrolysis : Hydrolyze the ester intermediate (e.g., ethyl or methyl ester) using NaOH in methanol/water, followed by acidification with HCl to yield the carboxylic acid. Purification via recrystallization or column chromatography ensures high purity .
Q. How is the stereochemistry of the compound confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity of protons, confirming the (1r,4r) configuration. For example, cross-peaks between axial protons on the cyclohexane ring and benzyl group protons validate stereochemistry .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. This method is critical for distinguishing diastereomers and validating synthetic routes .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of the compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, increasing reaction temperature from 25°C to 40°C during ester hydrolysis improves conversion rates by 20% .
- Purification Strategies : Use reverse-phase chromatography with acetonitrile/water gradients to isolate the product from byproducts (e.g., unreacted intermediates). Yield optimization is confirmed via HPLC purity >98% .
Q. What computational approaches predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Tools like GOLD or AutoDock Vina model interactions with potential targets (e.g., metabotropic glutamate receptors). Docking scores (binding energy < -8 kcal/mol) suggest high affinity for Group II mGluRs, aligning with structural analogs in pharmacological studies .
- QSAR (Quantitative Structure-Activity Relationship) : Regression models correlate substituent effects (e.g., benzyl group electronegativity) with activity. A Hammett σ value >0.5 for the benzyl substituent predicts enhanced receptor binding .
Q. How do structural modifications to the benzyl(methyl)amino group alter pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace the benzyl group with bulkier substituents (e.g., biphenyl) and evaluate receptor binding via radioligand assays. For instance, a 4-fluorobenzyl variant shows 3-fold higher mGluR2 inhibition (IC₅₀ = 12 nM vs. 35 nM for parent compound) due to enhanced hydrophobic interactions .
- Enzymatic Assays : Test derivatives against serine proteases (e.g., NS2B-NS3) to assess off-target effects. Methylation of the amino group reduces inhibition (Ki = 1.2 μM vs. 0.3 μM), indicating steric hindrance impacts binding .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in NMR data during characterization?
- Methodological Answer :
- Dynamic Exchange Effects : Broadened peaks in ¹H NMR may arise from conformational flexibility of the cyclohexane ring. Low-temperature NMR (-40°C in CD₂Cl₂) slows exchange, resolving split signals for axial/equatorial protons .
- Impurity Identification : LC-MS detects trace byproducts (e.g., Boc-deprotected intermediates). Adjust reaction pH to 8.5 during hydrolysis to minimize deprotection .
Q. Why do certain synthetic routes yield unexpected stereoisomers?
- Methodological Answer :
- Steric Control : Use bulky bases (e.g., LDA instead of NaH) during alkylation to favor axial attack on the cyclohexane ring, ensuring (1r,4r) configuration .
- Chiral Chromatography : Separate diastereomers using a Chiralpak IA column (heptane/isopropanol gradient) to isolate the desired isomer and refine synthetic conditions .
Biological Evaluation
Q. What in vitro assays validate the compound’s mechanism of action?
- Methodological Answer :
- Calcium Flux Assays : HEK-293 cells expressing mGluR2 are treated with the compound (1–100 μM). A 50% reduction in glutamate-induced Ca²⁺ influx (EC₅₀ = 15 μM) confirms partial agonism .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit. No significant inhibition (IC₅₀ > 100 μM) rules off-target anti-inflammatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
